molecular formula C11H16ClN3O2S B1399363 3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine CAS No. 1316221-72-3

3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine

Cat. No.: B1399363
CAS No.: 1316221-72-3
M. Wt: 289.78 g/mol
InChI Key: ALRHQMAUIDVTTD-UHFFFAOYSA-N
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Description

3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine is a chemical compound with the molecular formula C11H16ClN3O2S . It is a substituted pyridine, which is a structural motif found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines, such as this compound, often involves the introduction of various bio-relevant functional groups to the pyridine core . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The InChI string for this compound is LCZPIRFDMBEGAZ-UHFFFAOYSA-N . The exact mass of the compound is 197.0719751 g/mol, and its monoisotopic mass is also 197.0719751 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 197.66 g/mol . The compound has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The topological polar surface area of the compound is 29 Ų .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Synthesis and Reactivity : The compound is involved in chemical reactions such as the synthesis of bioactive sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety. The process involves reactions with homopiperazine followed by reactions with alkyl or substituted aryl acid chloride or sulfonyl chloride, highlighting its role in creating compounds with potential antimicrobial, antifungal, and antimalarial activities (Bhatt et al., 2016).

  • Pharmacological Investigations : Certain pyridazine derivatives, including those substituted at the 3- and 6-position like 3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine, are explored for their pharmacological properties. They have shown promising anticonvulsive properties, and some derivatives are comparable to blood pressure-lowering drugs (Druey et al., 1954).

  • Surface Protection Activities : The compound is also studied for its surface protection activities, particularly in preventing mild steel corrosion. Derivatives of pyridazine, like this compound, are evaluated as potential corrosion inhibitors in acidic solutions, indicating its applications in industrial maintenance and material science (Olasunkanmi et al., 2018).

  • Antimicrobial Activity : Pyridazine derivatives have shown considerable activity against various microorganisms. The compound this compound could potentially contribute to the development of new antimicrobial agents due to its structural compatibility with bioactive moieties (El-Mariah et al., 2008).

  • Anti-inflammatory Properties : Research on the derivatives of pyridazine indicates their potential in reducing inflammation. Synthesized compounds related to this chemical structure have demonstrated significant reduction in inflammation in experimental models, suggesting its utility in developing anti-inflammatory drugs (Zaher et al., 2012).

Biochemical Analysis

Biochemical Properties

3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. This inhibition can result in altered cellular responses and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including altered cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response. Toxicity studies have indicated that high doses can cause significant cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s efficacy and toxicity, influencing its overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The precise localization of this compound within cells can determine its specific biochemical and cellular effects .

Properties

IUPAC Name

3-chloro-6-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-18(16,17)15-6-4-9(5-7-15)8-10-2-3-11(12)14-13-10/h2-3,9H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRHQMAUIDVTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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